Cas no 2229249-12-9 (methyl 3-(aminomethyl)-4,4-dimethylhexanoate)

Methyl 3-(aminomethyl)-4,4-dimethylhexanoate is a specialized organic compound featuring both ester and amine functional groups, making it a versatile intermediate in synthetic chemistry. Its structure, incorporating a sterically hindered dimethyl-substituted hexanoate backbone, enhances stability while the aminomethyl group provides reactivity for further derivatization. This compound is particularly useful in pharmaceutical and agrochemical synthesis, where its balanced lipophilicity and functional group compatibility facilitate the development of bioactive molecules. The ester moiety allows for straightforward hydrolysis or transesterification, while the primary amine enables condensation or amidation reactions. Its well-defined molecular architecture ensures consistent performance in complex synthetic pathways.
methyl 3-(aminomethyl)-4,4-dimethylhexanoate structure
2229249-12-9 structure
Product name:methyl 3-(aminomethyl)-4,4-dimethylhexanoate
CAS No:2229249-12-9
MF:C10H21NO2
Molecular Weight:187.27924323082
CID:6082962
PubChem ID:165611093

methyl 3-(aminomethyl)-4,4-dimethylhexanoate 化学的及び物理的性質

名前と識別子

    • methyl 3-(aminomethyl)-4,4-dimethylhexanoate
    • EN300-1752925
    • 2229249-12-9
    • インチ: 1S/C10H21NO2/c1-5-10(2,3)8(7-11)6-9(12)13-4/h8H,5-7,11H2,1-4H3
    • InChIKey: ZQYGJGRJNFPBQH-UHFFFAOYSA-N
    • SMILES: O(C)C(CC(CN)C(C)(C)CC)=O

計算された属性

  • 精确分子量: 187.157228913g/mol
  • 同位素质量: 187.157228913g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 13
  • 回転可能化学結合数: 6
  • 複雑さ: 166
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 52.3Ų
  • XLogP3: 1.6

methyl 3-(aminomethyl)-4,4-dimethylhexanoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1752925-10.0g
methyl 3-(aminomethyl)-4,4-dimethylhexanoate
2229249-12-9
10g
$4176.0 2023-06-03
Enamine
EN300-1752925-5.0g
methyl 3-(aminomethyl)-4,4-dimethylhexanoate
2229249-12-9
5g
$2816.0 2023-06-03
Enamine
EN300-1752925-0.1g
methyl 3-(aminomethyl)-4,4-dimethylhexanoate
2229249-12-9
0.1g
$855.0 2023-09-20
Enamine
EN300-1752925-0.5g
methyl 3-(aminomethyl)-4,4-dimethylhexanoate
2229249-12-9
0.5g
$933.0 2023-09-20
Enamine
EN300-1752925-1g
methyl 3-(aminomethyl)-4,4-dimethylhexanoate
2229249-12-9
1g
$971.0 2023-09-20
Enamine
EN300-1752925-0.05g
methyl 3-(aminomethyl)-4,4-dimethylhexanoate
2229249-12-9
0.05g
$816.0 2023-09-20
Enamine
EN300-1752925-0.25g
methyl 3-(aminomethyl)-4,4-dimethylhexanoate
2229249-12-9
0.25g
$893.0 2023-09-20
Enamine
EN300-1752925-2.5g
methyl 3-(aminomethyl)-4,4-dimethylhexanoate
2229249-12-9
2.5g
$1903.0 2023-09-20
Enamine
EN300-1752925-10g
methyl 3-(aminomethyl)-4,4-dimethylhexanoate
2229249-12-9
10g
$4176.0 2023-09-20
Enamine
EN300-1752925-5g
methyl 3-(aminomethyl)-4,4-dimethylhexanoate
2229249-12-9
5g
$2816.0 2023-09-20

methyl 3-(aminomethyl)-4,4-dimethylhexanoate 関連文献

methyl 3-(aminomethyl)-4,4-dimethylhexanoateに関する追加情報

Introduction to Methyl 3-(aminomethyl)-4,4-dimethylhexanoate (CAS No. 2229249-12-9)

Methyl 3-(aminomethyl)-4,4-dimethylhexanoate, with the chemical identifier CAS No. 2229249-12-9, is a compound of significant interest in the field of chemical and pharmaceutical research. This ester derivative exhibits unique structural and functional properties that make it a valuable candidate for various applications, particularly in the development of novel biochemical agents and therapeutic interventions.

The molecular structure of methyl 3-(aminomethyl)-4,4-dimethylhexanoate consists of a hexanoate backbone with an aminomethyl side chain at the third carbon position. This configuration imparts a high degree of reactivity and versatility, allowing the compound to participate in a wide range of chemical transformations. The presence of two methyl groups at the fourth carbon enhances its steric hindrance, which can be exploited in designing molecules with specific binding affinities and metabolic stability.

In recent years, there has been growing interest in the synthesis and characterization of functionalized esters like methyl 3-(aminomethyl)-4,4-dimethylhexanoate due to their potential applications in drug discovery and material science. The aminomethyl group serves as a versatile handle for further derivatization, enabling the construction of more complex molecules with tailored properties. This flexibility has made it a popular choice for researchers exploring new synthetic pathways and molecular architectures.

One of the most compelling aspects of methyl 3-(aminomethyl)-4,4-dimethylhexanoate is its role as a precursor in the synthesis of bioactive peptides and peptidomimetics. The amine functionality can be readily incorporated into peptide chains or used to modify existing sequences, providing a means to enhance stability, bioavailability, and target specificity. Such modifications are crucial for developing next-generation therapeutics that can overcome limitations associated with traditional small-molecule drugs.

Recent studies have highlighted the potential of this compound in the development of novel antimicrobial agents. The unique structural features of methyl 3-(aminomethyl)-4,4-dimethylhexanoate allow it to interact with bacterial cell membranes and disrupt essential metabolic pathways. This has led to promising results in preliminary screenings for new antibiotics targeting resistant strains. The compound's ability to disrupt bacterial biofilms further underscores its potential as an effective antimicrobial agent.

The pharmaceutical industry has also shown interest in exploring the applications of methyl 3-(aminomethyl)-4,4-dimethylhexanoate as an intermediate in the synthesis of more complex drug candidates. Its reactivity with various functional groups makes it an ideal building block for constructing molecules with specific pharmacological properties. For instance, it can be used to create prodrugs that release active pharmaceutical ingredients under physiological conditions, thereby improving drug delivery systems.

In addition to its pharmaceutical applications, methyl 3-(aminomethyl)-4,4-dimethylhexanoate has found utility in material science research. Its ability to form stable complexes with other molecules has been exploited in the development of novel polymers and coatings with enhanced mechanical and chemical properties. These materials have potential applications in industries ranging from automotive to aerospace, where performance and durability are critical.

The synthesis of methyl 3-(aminomethyl)-4,4-dimethylhexanoate typically involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as catalytic hydrogenation and enzymatic transformations, have been employed to achieve high yields and purity levels. These techniques not only improve efficiency but also minimize waste generation, aligning with the principles of green chemistry.

The analytical characterization of methyl 3-(aminomethyl)-4,4-dimethylhexanoate is another area where significant advancements have been made. Modern analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) provide detailed insights into its molecular structure and purity. These tools are essential for ensuring that the compound meets stringent quality standards before it is used in further research or commercial applications.

The future prospects for methyl 3-(aminomethyl)-4,4-dimethylhexanoate are promising, with ongoing research aimed at expanding its applications across multiple domains. Collaborative efforts between academia and industry are expected to drive innovation in this field, leading to new discoveries and technological advancements. As our understanding of molecular interactions continues to grow, compounds like methyl 3-(aminomethyl)-4,4-dimethylhexanoate will play an increasingly important role in shaping the future of chemical biology and drug development.

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